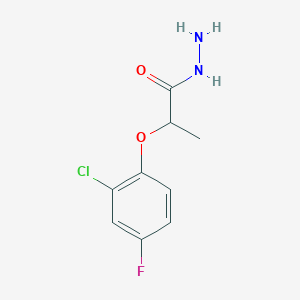
2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Descripción general
Descripción
2-(2-Chloro-4-fluorophenoxy)propanohydrazide is a chemical compound with the molecular formula C9H10ClFN2O2 and a molecular weight of 232.64 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide typically involves the reaction of 2-(2-Chloro-4-fluorophenoxy)propanoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
2-(2-Chloro-4-fluorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluorophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparación Con Compuestos Similares
2-(2-Chloro-4-fluorophenoxy)propanohydrazide can be compared with other similar compounds such as:
2-(2-Chloro-4-fluorophenoxy)propanoic acid: This compound lacks the hydrazide group and has different chemical reactivity and applications.
2-(2,4-Dichlorophenoxy)propanohydrazide:
4-Chloro-2-fluorobenzenemethanol: This compound has a different functional group and is used in different chemical reactions.
The unique combination of chloro, fluoro, and hydrazide groups in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2/c1-5(9(14)13-12)15-8-3-2-6(11)4-7(8)10/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSRIVSCOGEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395672 | |
| Record name | 2-(2-chloro-4-fluorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588677-35-4 | |
| Record name | 2-(2-chloro-4-fluorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


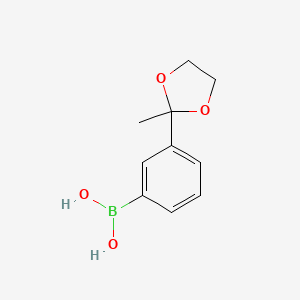

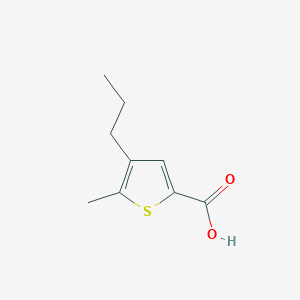
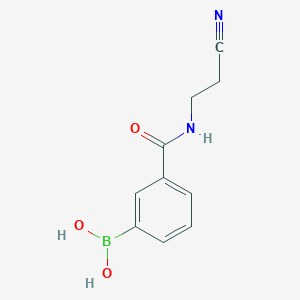

![N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)
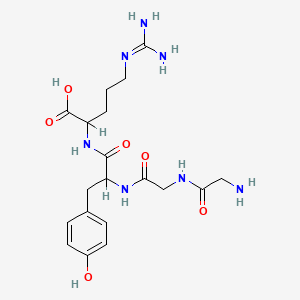

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
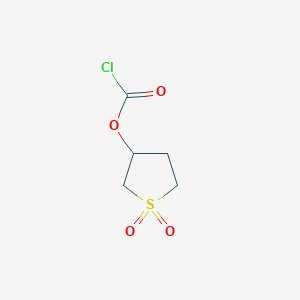


![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)
